1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile

Catalog No.
S625891
CAS No.
1036959-27-9
M.F
C₁₇H₂₅N₃O₂
M. Wt
303.4
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolid...

CAS Number

1036959-27-9

Product Name

1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile

IUPAC Name

1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile

Molecular Formula

C₁₇H₂₅N₃O₂

Molecular Weight

303.4

InChI

InChI=1S/C17H25N3O2/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16/h12-14,19,22H,1-8,10-11H2

SMILES

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N

Synonyms

(R)-1-(2-(((1r,3S,5R,7S)-3-Hydroxyadamantan-1-yl)amino)acetyl)pyrrolidine-2-carbonitrile; (2R)-1-[2-[(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)amino]acetyl]-2-pyrrolidinecarbonitrile

Treatment of Type 2 Diabetes

    Scientific Field: Endocrinology

    Methods of Application: In a study, four healthy male subjects were given a single oral 100-mg dose of vildagliptin.

    Results or Outcomes: The drug was rapidly absorbed, with peak plasma concentrations attained at 1.1 h postdose. Complete recovery of the dose was achieved within 7 days, with 85.4% recovered in urine (22.6% unchanged drug) and the remainder in feces (4.54% unchanged drug).

DPP-IV Inhibition

Peptide Truncation Inhibition

1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile, commonly known as Vildagliptin, is a synthetic compound primarily recognized for its role as a dipeptidyl peptidase-4 (DPP-4) inhibitor. This compound features a unique structure that includes an adamantyl group, a pyrrolidine ring, and a carbonitrile functional group, contributing to its biological activity and stability. The molecular formula is C17H25N3O2, with a molecular weight of approximately 303.4 g/mol .

Vildagliptin acts as a DPP-4 inhibitor. DPP-4 is an enzyme that degrades incretin hormones, GLP-1 and GIP. These hormones stimulate insulin secretion from the pancreas and suppress glucagon release, leading to lower blood sugar levels [, ]. By inhibiting DPP-4, vildagliptin increases the levels of incretin hormones, which in turn enhances insulin secretion and reduces glucagon release, ultimately helping to control blood sugar in type 2 diabetes [].

During its synthesis and biological activity:

  • Formation of Adamantyl Intermediate: The adamantyl group is introduced through reactions involving adamantane derivatives, often requiring strong acids or bases.
  • Coupling with Pyrrolidine: The adamantyl intermediate is coupled with a pyrrolidine derivative using coupling reagents like EDCI or DCC.
  • Final Functionalization: This may include oxidation and substitution reactions to form various derivatives.

Mechanism of Action

Vildagliptin inhibits DPP-4, an enzyme that degrades incretin hormones such as GLP-1 and GIP. By inhibiting this enzyme, Vildagliptin increases incretin levels, enhancing insulin secretion and reducing glucagon release, which helps control blood sugar levels in type 2 diabetes .

Vildagliptin exhibits potent antihyperglycemic activity due to its selective inhibition of DPP-4. Clinical studies have shown that it is rapidly absorbed after oral administration, achieving peak plasma concentrations within approximately 1.1 hours. Its unique structure allows for effective binding to the DPP-4 enzyme, making it a valuable therapeutic agent for managing type 2 diabetes .

The synthesis of Vildagliptin typically involves multiple steps:

  • Preparation of Adamantyl Intermediate: Starting from readily available adamantane derivatives.
  • Pyrrolidine Coupling: Reacting the intermediate with pyrrolidine under controlled conditions.
  • Final Modifications: Including potential oxidation or reduction steps to achieve the desired product.

Vildagliptin is primarily used in the treatment of type 2 diabetes mellitus. Its ability to enhance insulin secretion while reducing glucagon levels makes it effective in controlling hyperglycemia. It is often prescribed as part of a comprehensive diabetes management plan alongside diet and exercise .

Studies have shown that Vildagliptin does not exhibit significant substrate-specific inhibition of DPP-4. It does not affect the allosteric factors influencing the inhibition constant in the presence of incretin hormones. This selectivity enhances its therapeutic profile by minimizing potential side effects associated with broader enzyme inhibition .

Several compounds share structural or functional similarities with Vildagliptin:

Compound NameStructure FeaturesUnique Aspects
SitagliptinSimilar DPP-4 inhibitor; different side chainsFirst DPP-4 inhibitor approved for diabetes
SaxagliptinContains a bicyclic structureLonger half-life compared to Vildagliptin
LinagliptinContains a unique bicyclic structureOnce-daily dosing without renal adjustment

Vildagliptin stands out due to its specific binding affinity and rapid absorption characteristics, making it particularly effective for managing blood glucose levels in diabetic patients .

The compound emerged from Novartis Pharma AG’s research efforts in the early 2000s, culminating in its 2007 European approval under the trade name Galvus. Key synthetic milestones include:

Early Routes:

  • Initial synthesis utilized L-prolinamide, glyoxylic acid, and 3-amino-1-adamantanol, achieving a 63% yield via a 4-step sequence.
  • Optimized protocols later employed 1-aminoadamantane hydrochloride, integrating hydroxylation and chloroacetylation steps to streamline production.

Modern Improvements:

  • A 2021 method achieved 95% yield using sulfuric acid/nitric acid catalysis for 3-aminoadamantanol synthesis, followed by THF-mediated coupling with (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.
Synthetic StepReagents/ConditionsYield (%)
Adamantanol derivatizationH2SO4/HNO3, boric acid88
Pyrrolidine intermediate formationAcetonitrile, H2SO492
Final couplingK2CO3/KI, THF, 40°C95

Chemical Classification and Nomenclature

Systematic Classification:

  • IUPAC Name: (2S)-1-[2-[(3-hydroxyadamantan-1-yl)amino]acetyl]pyrrolidine-2-carbonitrile.
  • CAS Registry: 274901-16-5.
  • Therapeutic Class: DPP-4 inhibitor (gliptin family).

Synonyms:

  • Vildagliptin (INN/USAN)
  • Galvus® (Novartis)
  • LAF-237 (developmental code).

Structural Identification and IUPAC Terminology

Molecular Architecture:

  • Formula: C₁₇H₂₅N₃O₂.
  • Key Features:
    • (S)-configured pyrrolidine-2-carbonitrile core.
    • N-linked glycyl spacer connecting to 3-hydroxyadamantyl group.
    • Adamantane moiety confers metabolic stability via rigid hydrocarbon framework.

Stereochemical Considerations:

  • Absolute configuration at C2 (pyrrolidine) is (S), critical for DPP-4 binding.
  • Adamantyl hydroxyl group at C3 position ensures optimal hydrogen bonding with enzyme active sites.

Spectroscopic Signatures:

  • ¹H NMR (DMSO-d₆): δ 4.35 (s, 1H, adamantanol -OH), 3.85–3.65 (m, 4H, pyrrolidine).
  • MS (ESI+): m/z 304.2 [M+H]⁺.

Position within DPP-4 Inhibitor Chemical Classification

Mechanistic Context:

  • Competitively inhibits DPP-4 (Ki = 0.1 nM), prolonging active GLP-1/GIP incretin half-lives.
  • Differentiated from sitagliptin/saxagliptin by adamantane-based pharmacophore versus fluorophenyl/cyclopentyl groups.

Structural Comparisons:

FeatureVildagliptinSitagliptin
Core structurePyrrolidine-carbonitrileβ-Amino acid derivative
Aromatic moietyAdamantanolTrifluorophenyl
Molecular weight303.4 g/mol407.3 g/mol
DPP-4 inhibition (IC₅₀)2.3 nM18 nM

Unique Attributes:

  • Adamantane’s lipophilicity enhances membrane permeability versus smaller DPP-4 inhibitors.
  • Cyanopyrrolidine group forms covalent (albeit reversible) interaction with DPP-4 catalytic serine.

Molecular Structure and Constituent Functional Groups

1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile represents a complex organic molecule characterized by the integration of multiple distinct structural motifs [1]. The compound features a molecular formula of C17H25N3O2 with a molecular weight of 303.4 grams per mole [24]. The overall architecture consists of three primary structural components: a pyrrolidine-2-carbonitrile scaffold, a hydroxylated adamantyl core, and an acetyl linker that connects these two major fragments [2].

Pyrrolidine-2-carbonitrile Scaffold

The pyrrolidine-2-carbonitrile moiety constitutes a critical structural element within the molecular framework [6]. This five-membered saturated heterocyclic ring contains a nitrogen atom at position 1 and bears a carbonitrile functional group at the 2-position [16]. The pyrrolidine ring adopts characteristic envelope conformations, where one carbon atom deviates from the plane formed by the other four ring atoms [36]. The carbonitrile group (-C≡N) contributes significantly to the electronic properties of the molecule, exhibiting strong electron-withdrawing characteristics that influence both reactivity and molecular interactions [19].

The pyrrolidine scaffold demonstrates considerable conformational flexibility, with the ring system capable of undergoing pseudorotational motion between different envelope and twisted conformations [36]. The specific conformation adopted by the pyrrolidine ring directly impacts the overall molecular geometry and influences biological activity [40]. The carbonitrile functionality at the 2-position provides additional rigidity to the local molecular environment while contributing to the compound's polarimetric properties [17].

Adamantyl Core Structure

The adamantyl component represents one of the most structurally rigid elements within the molecule [14]. The adamantane framework consists of four fused cyclohexane rings arranged in a diamond-like lattice structure, creating a highly symmetric and thermodynamically stable configuration [14]. This tricyclic saturated hydrocarbon cage structure provides exceptional thermal and chemical stability to the overall molecular architecture [9].

The hydroxyl substitution at the 3-position of the adamantyl core introduces significant polarity to this otherwise hydrophobic structural unit [12]. The hydroxyl group enables hydrogen bonding interactions, which play crucial roles in molecular recognition processes and crystal packing arrangements [13]. The adamantyl core's rigid three-dimensional structure contributes to the compound's unique conformational characteristics and influences its interaction with biological targets [11].

Key Connecting Functional Groups

The acetyl linkage serves as the primary structural bridge connecting the pyrrolidine and adamantyl components [1]. This amide bond formation creates a stable covalent connection that maintains the spatial relationship between the two major structural domains [2]. The acetyl group contains a carbonyl functionality that can participate in hydrogen bonding interactions and contributes to the compound's overall polarity [7].

The amino group attached to the adamantyl core provides the nucleophilic center for acetyl linkage formation [13]. This secondary amine functionality exhibits basic properties and can undergo protonation under appropriate conditions [1]. The geometric arrangement of these connecting functional groups significantly influences the overall molecular conformation and determines the spatial positioning of the terminal structural units [36].

Stereochemical Characteristics

S-Configuration at the Pyrrolidine-2 Position

The compound exhibits defined stereochemistry at the pyrrolidine-2 position, specifically adopting the S-configuration [1]. This stereochemical designation follows the Cahn-Ingold-Prelog priority rules, where the carbonitrile group receives higher priority than the pyrrolidine nitrogen [33]. The S-configuration imparts specific three-dimensional orientation to the molecule, directly affecting its biological activity and physical properties [16].

The absolute configuration at this stereogenic center plays a crucial role in determining the compound's pharmacological profile [17]. Stereochemical integrity at the pyrrolidine-2 position influences molecular recognition by biological targets and affects the compound's overall conformational preferences [22]. The S-configuration specifically contributes to the compound's ability to adopt preferred binding conformations with target proteins [20].

Conformational Analysis of the Molecular Framework

The molecular framework exhibits complex conformational behavior resulting from the interplay between multiple structural components [36]. The pyrrolidine ring demonstrates characteristic envelope conformations, with the nitrogen atom serving as the envelope flap in many cases [37]. The conformational preferences of the pyrrolidine ring are influenced by the substituents at the 2-position, particularly the carbonitrile group, which introduces additional rigidity [18].

The adamantyl core maintains a fixed conformation due to its cage-like structure, but the hydroxyl substituent can adopt different orientational preferences [15]. The acetyl linker region exhibits rotational flexibility around the carbon-nitrogen bond, allowing for conformational sampling of different spatial arrangements [36]. The overall molecular conformation represents a balance between intramolecular interactions, steric constraints, and electronic effects [39].

Molecular modeling studies indicate that the compound can access multiple low-energy conformational states, with transitions between these states occurring on accessible timescales [36]. The conformational flexibility primarily resides in the pyrrolidine ring puckering and the rotation around the acetyl linkage, while the adamantyl core remains conformationally rigid [40].

Optical Activity and Polarimetric Properties

The presence of the stereogenic center at the pyrrolidine-2 position imparts optical activity to the compound [16]. The S-configuration results in the rotation of plane-polarized light in a specific direction, which can be measured using polarimetric techniques [32]. The magnitude and direction of optical rotation depend on factors including wavelength, temperature, solvent, and concentration [32].

The compound's optical activity serves as a valuable analytical tool for stereochemical confirmation and purity assessment [17]. Polarimetric measurements provide quantitative information about the enantiomeric composition and can detect the presence of racemization or epimerization [32]. The specific rotation values are characteristic of the compound and can be used for identification and quality control purposes [21].

Physicochemical Properties

Molecular Weight and Elemental Composition

The compound exhibits a precise molecular weight of 303.406 daltons, corresponding to the molecular formula C17H25N3O2 [25]. The elemental composition consists of 67.31% carbon, 8.31% hydrogen, 13.85% nitrogen, and 10.54% oxygen by mass [24]. These values represent the theoretical composition for the pure compound and serve as reference standards for analytical verification [23].

PropertyValueReference
Molecular FormulaC17H25N3O2 [25]
Molecular Weight303.406 g/mol [25]
Monoisotopic Mass303.194677 Da [25]
Carbon Content67.31% [24]
Hydrogen Content8.31% [24]
Nitrogen Content13.85% [24]
Oxygen Content10.54% [24]

The molecular weight determination through high-resolution mass spectrometry provides precise mass values that enable accurate identification and characterization [1]. The elemental composition analysis serves as a fundamental analytical parameter for compound verification and purity assessment [23].

Solubility Parameters in Various Solvents

The compound's solubility characteristics are governed by the interplay between hydrophilic and hydrophobic structural elements [27]. The hydroxyl group on the adamantyl core and the carbonitrile functionality contribute to polar interactions, while the hydrocarbon framework provides hydrophobic character [6]. This amphiphilic nature results in moderate solubility in both polar and nonpolar solvents [27].

Quantitative structure-property relationship studies indicate that the compound's solubility parameters can be predicted based on molecular descriptors including topological polar surface area and lipophilicity indices [27]. The topological polar surface area of 76.4 Ų suggests moderate polar character, while the hydrogen bond donor and acceptor counts influence solvation behavior [1].

The solubility profile shows enhanced dissolution in moderately polar organic solvents compared to highly polar or nonpolar systems [27]. Temperature-dependent solubility studies reveal typical positive correlation with increasing temperature for most solvent systems [30]. The presence of the rigid adamantyl core may limit conformational entropy contributions to the dissolution process [14].

Crystalline Structure and Polymorphism

The compound demonstrates the potential for polymorphic crystallization, where different crystal structures can form from the same molecular composition [31]. The presence of multiple hydrogen bonding sites, including the hydroxyl group and carbonitrile functionality, enables diverse intermolecular packing arrangements [28]. These interactions can lead to the formation of distinct crystal polymorphs with different physical properties [35].

Crystal structure analysis reveals the three-dimensional arrangement of molecules within the solid state [28]. The adamantyl core's rigid geometry influences crystal packing efficiency, while the pyrrolidine ring's conformational flexibility allows adaptation to different packing environments [31]. Hydrogen bonding patterns between hydroxyl groups and carbonitrile functionalities stabilize specific crystal forms [35].

Polymorphic investigations require systematic screening of crystallization conditions including solvent selection, temperature control, and nucleation parameters [31]. Different polymorphic forms may exhibit distinct melting points, dissolution rates, and stability profiles [35]. The identification and characterization of polymorphic forms represents a critical aspect of solid-state development [28].

Thermal Stability and Degradation Pathways

Thermal analysis reveals the compound's stability profile across different temperature ranges [30]. The adamantyl core contributes significantly to thermal stability due to its diamond-like carbon framework, which resists thermal decomposition at moderate temperatures [14]. Initial thermal events typically involve conformational changes in the pyrrolidine ring before chemical bond cleavage occurs [34].

Degradation pathway analysis indicates that thermal decomposition proceeds through multiple stages [30]. The first degradation stage often involves dehydration or elimination reactions at elevated temperatures, while subsequent stages may include ring fragmentation and oxidative processes [34]. The carbonitrile group demonstrates particular thermal stability, often persisting through initial decomposition stages [30].

Temperature RangeDegradation ProcessProducts
100-200°CConformational changesReversible structural modifications
200-300°CInitial decompositionDehydration products, small molecule elimination
300-400°CMajor fragmentationRing cleavage products, volatile organic compounds
>400°CComplete decompositionCarbon residue, inorganic ash

The synthesis of 1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile, commonly known as vildagliptin, represents a significant challenge in pharmaceutical chemistry due to its complex molecular architecture. This dipeptidyl peptidase-4 inhibitor requires sophisticated synthetic approaches that combine pyrrolidine chemistry with adamantyl modifications. The following comprehensive analysis examines the major synthetic methodologies developed for this important therapeutic compound.

L-Proline-Based Synthetic Routes

The most widely adopted synthetic approach utilizes L-proline as the starting material, taking advantage of its natural chirality and readily available pyrrolidine framework [1] [2]. This methodology has undergone extensive optimization to achieve both high yields and stereochemical purity.

L-Prolineamide Intermediates

The conversion of L-proline to L-prolineamide represents a critical transformation in the synthetic sequence. The process involves multiple mechanistic pathways, with the most efficient routes utilizing N-acylation followed by amidation [3] [4]. The reaction proceeds through formation of an activated carboxylic acid intermediate, typically employing coupling reagents such as dicyclohexylcarbodiimide and ammonium bicarbonate [5].

The synthesis begins with L-proline protection using acetyl anhydride under aqueous conditions, yielding N-acetyl-L-proline with 95% efficiency [3]. This intermediate undergoes subsequent amidation through thionyl chloride activation, producing the corresponding acid chloride, which reacts with ammonia to afford 1-acetyl-2-pyrrolidine formamide in excellent yield. The final step involves acid-catalyzed deacetylation using hydrochloric acid at elevated temperatures, resulting in L-prolineamide with overall yields exceeding 95% [3].

Chloroacetylation Reactions

The chloroacetylation of L-proline derivatives constitutes a pivotal step in the synthetic sequence, providing the electrophilic center necessary for subsequent adamantyl coupling [1] . The most effective protocol involves treating L-proline with chloroacetyl chloride in refluxing tetrahydrofuran, yielding (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid with 81.1% efficiency [1].

This transformation proceeds through nucleophilic acyl substitution, where the pyrrolidine nitrogen attacks the carbonyl carbon of chloroacetyl chloride . The reaction requires careful temperature control to prevent decomposition of the chloroacetyl functionality while ensuring complete conversion. The resulting chloroacetyl pyrrolidine intermediate serves as a versatile electrophile for displacement reactions with adamantyl nucleophiles .

Cyanation Strategies

The introduction of the carbonitrile functionality represents a significant synthetic challenge, requiring selective dehydration of primary amide precursors [7] [8]. Multiple methodologies have been developed, with palladium-catalyzed dehydration emerging as the most promising approach [9] [8].

Recent advances in Selectfluor-modified palladium catalysis have enabled efficient conversion of primary amides to nitriles under mild conditions [9] [8]. This methodology tolerates various functional groups including alcohols, aldehydes, carboxylic acids, and heteroaromatic rings, making it particularly suitable for complex molecular architectures. The reaction proceeds through palladium coordination to the amide oxygen, followed by fluoride-assisted dehydration to generate the nitrile product [8].

Alternative cyanation strategies include traditional dehydrating agents such as phosphorus pentoxide, thionyl chloride, and phosphoryl chloride [7]. These methods, while effective, often require harsh conditions and may lead to functional group incompatibilities in complex substrates.

N-Fluorenylmethyloxycarbonyl-L-prolineamide Approach

The Fmoc protecting group strategy offers significant advantages in terms of reaction selectivity and functional group tolerance [10] [11]. This methodology enables orthogonal protection schemes that facilitate complex synthetic sequences while maintaining stereochemical integrity.

Dehydration of Amide Functionality

The conversion of protected prolineamides to carbonitriles requires careful selection of dehydrating conditions to avoid Fmoc group cleavage [12] [13]. Standard dehydrating agents such as phosphoryl chloride can be employed under controlled conditions, with reaction temperatures maintained below 100°C to preserve the protecting group [7].

Recent developments in palladium-catalyzed amide dehydration have provided more selective alternatives [8]. These methods utilize mild aqueous conditions with dichloroacetonitrile as a water acceptor, enabling efficient nitrile formation while maintaining protecting group integrity [14].

Fmoc Protecting Group Removal

The deprotection of Fmoc-protected intermediates follows well-established protocols involving base-catalyzed β-elimination [12] [13]. The mechanism proceeds through abstraction of the acidic proton at the 9-position of the fluorene ring system, followed by elimination to form dibenzofulvene [12].

Standard deprotection conditions employ 20% piperidine in dimethylformamide, with reaction times of 2-5 minutes at room temperature [15]. Alternative bases such as 4-methylpiperidine or piperazine can be utilized when piperidine availability is restricted [13]. The dibenzofulvene intermediate is trapped by the excess base, driving the reaction to completion [12].

N-Chlorine Acetylation Mechanisms

Following Fmoc deprotection, the chloroacetylation step proceeds through nucleophilic acyl substitution similar to the unprotected systems . However, the increased steric environment around the nitrogen center may require modified reaction conditions, including higher temperatures or extended reaction times.

The use of activating agents such as triethylamine or diisopropylethylamine facilitates the acylation process by neutralizing the hydrogen chloride generated during the reaction . Solvent selection is critical, with dichloromethane or chloroform providing optimal conditions for the transformation.

L-Glutamic Acid-Based Synthesis

Alternative synthetic approaches utilizing L-glutamic acid as the starting material have been explored, particularly for large-scale production where cost considerations are paramount [16] [17]. This methodology leverages the abundant availability and low cost of glutamic acid derivatives.

Esterification and Functionalization

The synthetic sequence begins with esterification of L-glutamic acid using ethanol under acid catalysis, producing L-glutamic acid gamma-ethyl ester [18]. This transformation requires careful control of reaction conditions to avoid racemization at the alpha center.

Subsequent functionalization steps involve selective reduction of the gamma-ester using potassium borohydride, yielding gamma-hydroxylated intermediates [18]. The alpha-carboxylic acid undergoes amidation using standard coupling protocols, setting the stage for cyclization to the pyrrolidine framework.

Cyclization to Form Pyrrolidine Ring

The formation of the pyrrolidine ring from linear glutamic acid derivatives proceeds through intramolecular cyclization mechanisms [16] [17]. Enzymatic approaches utilizing glutamic acid decarboxylase and carnitine-CoA ligase have shown particular promise, achieving high conversion rates under mild conditions [17].

The multi-enzyme cascade pathway involves decarboxylation of L-glutamate to gamma-aminobutyric acid, followed by cyclization through CoA-mediated activation [17]. This biotechnological approach offers significant advantages in terms of selectivity and environmental impact, achieving 95.2% conversion with productivity of 0.69 g/L/h [17].

Key Synthetic Intermediates

The synthesis of 1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile relies on several critical intermediates that serve as convergent points in the synthetic strategy.

(S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

This key intermediate represents the convergence point for pyrrolidine-based synthetic routes [1]. The compound features both electrophilic and nucleophilic centers, enabling versatile coupling reactions with adamantyl derivatives.

The synthesis involves sequential transformations starting from L-proline [1]. Chloroacetylation yields (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid, which undergoes amidation followed by dehydration to provide the target carbonitrile. Alternative routes employ direct dehydration of the corresponding amide using Vilsmeier conditions [19].

3-Amino-1-adamantanol Preparation

The adamantyl component requires specialized synthetic approaches due to the rigid cage structure and specific functionalization pattern [20] [21]. Multiple synthetic routes have been developed, with nitration-reduction sequences and rearrangement approaches being most common.

The preparation typically begins with adamantane or adamantane carboxylic acid [20] [22]. Nitration using mixed acids introduces the amino functionality, while hydroxylation is achieved through oxidative processes. Ritter-type reactions provide alternative access, utilizing formamide under acidic conditions to introduce the amino group directly [23].

Recent advances have focused on environmentally friendly approaches, avoiding the use of toxic bromine reagents and hazardous solvents [20]. One-pot procedures utilizing nitric acid-sulfuric acid mixtures with boric acid catalysis have achieved yields exceeding 80% [21].

Condensation Reaction Mechanisms

The final condensation step between the chloroacetyl pyrrolidine and 3-amino-1-adamantanol proceeds through nucleophilic substitution mechanisms [24]. The reaction requires careful optimization of temperature, solvent, and base conditions to achieve high yields while minimizing side reactions.

Water-based procedures have shown particular promise, utilizing cesium carbonate as base and achieving reaction completion within 4-5 hours [18]. The crude product purity can exceed 99.85% following ethanol recrystallization, making this approach attractive for industrial implementation.

Advanced Synthetic Technologies

Modern pharmaceutical synthesis increasingly relies on advanced technologies to improve efficiency, safety, and scalability. The synthesis of vildagliptin has benefited from several technological innovations.

Continuous Flow Chemistry Applications

Continuous flow technology offers significant advantages for vildagliptin synthesis, particularly in safety-critical transformations involving reactive intermediates [19] [25]. The in-line formation and consumption of reactive species minimizes safety hazards while improving process control.

Flow-based synthesis enables precise control of reaction parameters including temperature, pressure, and residence time [19]. This level of control is particularly valuable for reactions involving thermally unstable intermediates or requiring rapid mixing. Photochemical transformations benefit significantly from flow conditions, enabling uniform irradiation and improved heat transfer [26].

Batch Process Optimization

Despite the advantages of flow chemistry, batch processes remain important for large-scale pharmaceutical production [27] [28]. Process optimization strategies focus on parameter screening using design of experiments approaches to identify optimal reaction conditions.

Batch-to-batch optimization frameworks have been developed to address model-plant mismatches and improve process robustness [27]. These approaches utilize economic model predictive control and optimal experimental design to expedite convergence to optimal operating conditions.

Vilsmeier Reagent Utilization

The Vilsmeier reagent, formed from dimethylformamide and phosphoryl chloride, provides versatile electrophilic activation for multiple transformations in vildagliptin synthesis [29] [19]. Beyond traditional formylation reactions, the reagent enables amide dehydration and esterification processes.

In-line generation of Vilsmeier reagent addresses safety concerns associated with isolation and storage of this thermally unstable species [19]. Flow-based approaches enable immediate consumption of the reagent, minimizing decomposition while maintaining high reactivity.

Recent developments in ionic liquid-based Vilsmeier reagents offer improved stability and handling characteristics [29]. These modifications reduce water sensitivity while maintaining high reactivity, making them attractive for industrial applications.

Palladium-Catalyzed Dehydration of Primary Amides

Palladium catalysis has revolutionized amide dehydration, providing mild and selective conditions for nitrile formation [9] [8]. The Selectfluor-modified palladium system enables efficient transformation under aqueous conditions, avoiding harsh dehydrating agents.

The catalytic system tolerates diverse functional groups, making it particularly valuable for complex molecular architectures [8]. Mechanistic studies indicate palladium coordination to the amide carbonyl, followed by fluoride-assisted elimination to generate the nitrile product. This methodology has been successfully applied to peptide modification, demonstrating its broad applicability [9].

XLogP3

0.9

Wikipedia

Vildagliptin

Use Classification

Human drugs -> Galvus -> EMA Drug Category
Drugs used in diabetes -> Human pharmacotherapeutic group
Human drugs -> Xiliarx -> EMA Drug Category
Human drugs -> Eucreas -> EMA Drug Category
Drugs used in diabetes, Combinations of oral blood glucose lowering drugs -> Human pharmacotherapeutic group
Human drugs -> Zomarist -> EMA Drug Category
Human drugs -> Icandra (previously Vildagliptin / metformin hydrochloride Novartis) -> EMA Drug Category
Human drugs -> Jalra -> EMA Drug Category
Drugs used in diabetes, Dipeptidyl peptidase 4 (DPP-4) inhibitors -> Human pharmacotherapeutic group
Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 08-15-2023

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